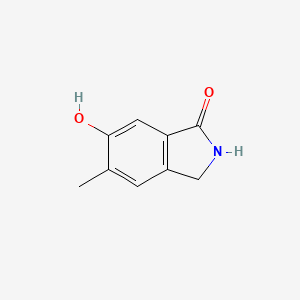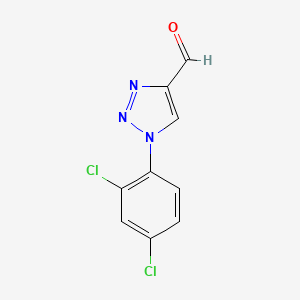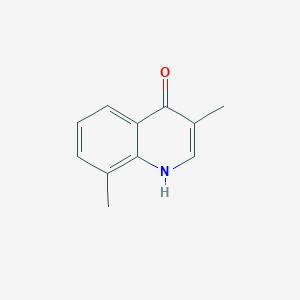![molecular formula C21H17Cl2NO2 B1456000 1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one CAS No. 477888-19-0](/img/structure/B1456000.png)
1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one
説明
1-(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one (DCPP) is a synthetic compound that has been used in various scientific research applications. It is a member of the pyridinone family, which is a group of compounds that are known to have a wide range of biological activities. DCPP has been studied for its potential use in the treatment of various diseases, as well as its biochemical and physiological effects.
科学的研究の応用
Catalysis and Intermediate Formation
The compound plays a role in solvolysis reactions, where it acts as an intermediate. Specifically, the pyridine moiety in compounds similar to the one has been observed to catalyze elimination reactions by acting as a leaving group. This mechanism involves the formation of ion-molecule pairs which have significant lifetimes, leading to the formation of elimination products mainly from these pairs (Thibblin & Sidhu, 1993).
Metabolic and Biochemical Properties
Certain derivatives of the compound have been explored for their metabolic properties and potential as hypocholesteremic agents. The metabolites of related compounds have exhibited activity in this regard, suggesting the potential for the studied compound to play a role in similar metabolic pathways (Kokosa et al., 1978). Furthermore, the hydroxylation of these derivatives indicates biochemical interactions that could be relevant in medical or pharmaceutical contexts.
Chemical Synthesis and Derivative Formation
The chemical structure of compounds akin to 1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one allows for various synthetic applications. For instance, the formation of zwitterions through quaternization and deprotonation steps has been documented, showcasing the compound's versatility in organic synthesis (Combellas et al., 1992).
Material Science and Coordination Chemistry
The structural properties of related pyridine derivatives have been studied, revealing their potential in material science and coordination chemistry. For instance, the crystal packing and hydrogen bonding patterns of anticonvulsant enaminones, which share structural similarities with the compound , have been elucidated, offering insights into their molecular interactions and stability (Kubicki et al., 2000).
作用機序
Target of Action
The primary target of the compound 1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one is the human Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein that plays a crucial role in fatty acid uptake, transport, and metabolism .
Mode of Action
The compound binds to FABP4, forming a complex . This interaction can influence the function of FABP4, potentially altering the transport and metabolism of fatty acids within the cell . .
Biochemical Pathways
The interaction of the compound with FABP4 may affect various biochemical pathways related to fatty acid metabolism. FABP4 is involved in the transport of fatty acids to various organelles within the cell for processes such as beta-oxidation, lipid synthesis, and the production of signaling molecules
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with FABP4 and the subsequent alterations in fatty acid metabolism. These effects could potentially include changes in cellular energy production, lipid synthesis, and the generation of lipid signaling molecules . .
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-17-10-9-16(19(23)13-17)14-24-12-11-20(25)18(21(24)26)8-4-7-15-5-2-1-3-6-15/h1-7,9-13,25H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRAUCNBSDLATB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)

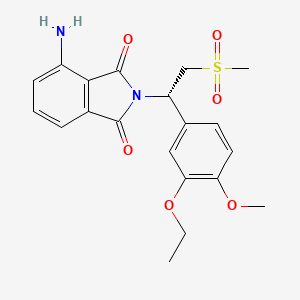
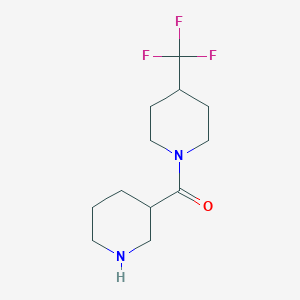

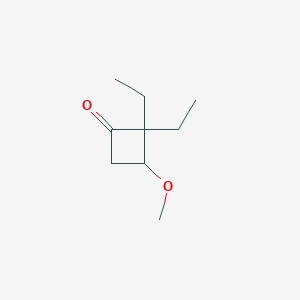
![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)

